Anti-TMV Potency vs. Ningnanmycin
Yadanzioside I demonstrates an anti-TMV IC50 of 4.22 μM, compared to the positive control ningnanmycin which exhibits an IC50 of 117.3 μM in the same direct head-to-head assay [1]. This represents a 27.8-fold greater potency for yadanzioside I over the commercial agricultural antiviral standard. Among the 17 quassinoids tested in this study, yadanzioside I ranks within the 8 most potent compounds (IC50 range: 3.42–5.66 μM), alongside brusatol, bruceine B, bruceoside B, yadanzioside L, bruceine D, yadanziolide A, and aglycone of yadanziolide D [1].
27.8× reference
| Evidence Dimension | Anti-TMV activity (IC50) |
|---|---|
| Target Compound Data | 4.22 μM |
| Comparator Or Baseline | Ningnanmycin (positive control): 117.3 μM |
| Quantified Difference | 27.8-fold more potent than ningnanmycin; within the 3.42–5.66 μM top-tier cluster of 8 most active quassinoids |
| Conditions | Conventional half-leaf and leaf-disk method with Western blot analysis; Nicotiana glutinosa host; compounds applied at multiple concentrations |
Why This Matters
This direct comparative data positions yadanzioside I as a quantitatively validated tool compound for anti-TMV screening with potency vastly exceeding the standard agricultural antiviral reference, enabling researchers to select it over ningnanmycin for mechanistic studies requiring potent viral inhibition.
- [1] Yan XH, Chen J, Di YT, Fang X, Dong JH, Sang P, Wang YH, He HP, Zhang ZK, Hao XJ. Anti-tobacco mosaic virus (TMV) Quassinoids from Brucea javanica (L.) Merr. Journal of Agricultural and Food Chemistry. 2010 Feb 10;58(3):1572-7. doi:10.1021/jf903434h. PMID:20050684. View Source
